molecular formula C7H7F3N2O2S B11765295 2,2,2-trifluoroethyl N-(5-methyl-1,3-thiazol-2-yl)carbamate

2,2,2-trifluoroethyl N-(5-methyl-1,3-thiazol-2-yl)carbamate

Cat. No.: B11765295
M. Wt: 240.21 g/mol
InChI Key: KESLBAFXBHYMPU-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(5-methyl-1,3-thiazol-2-yl)carbamate is a chemical compound that features a trifluoroethyl group attached to a carbamate moiety, which is further linked to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(5-methyl-1,3-thiazol-2-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 5-methyl-1,3-thiazol-2-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,2,2-trifluoroethanol+5-methyl-1,3-thiazol-2-yl isocyanate2,2,2-trifluoroethyl N-(5-methyl-1,3-thiazol-2-yl)carbamate\text{2,2,2-trifluoroethanol} + \text{5-methyl-1,3-thiazol-2-yl isocyanate} \rightarrow \text{this compound} 2,2,2-trifluoroethanol+5-methyl-1,3-thiazol-2-yl isocyanate→2,2,2-trifluoroethyl N-(5-methyl-1,3-thiazol-2-yl)carbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(5-methyl-1,3-thiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

2,2,2-trifluoroethyl N-(5-methyl-1,3-thiazol-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce trifluoroethyl and thiazole moieties into target molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(5-methyl-1,3-thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiazole ring may contribute to binding interactions with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-trifluoroethyl methacrylate: Similar in structure but contains a methacrylate group instead of a carbamate.

    2,2,2-trifluoroethyl trifluoromethanesulfonate: Contains a trifluoromethanesulfonate group instead of a carbamate.

    2,2,2-trifluoroethyl acrylate: Similar but contains an acrylate group.

Uniqueness

2,2,2-trifluoroethyl N-(5-methyl-1,3-thiazol-2-yl)carbamate is unique due to the presence of both trifluoroethyl and thiazole moieties, which impart distinct chemical and biological properties

Properties

Molecular Formula

C7H7F3N2O2S

Molecular Weight

240.21 g/mol

IUPAC Name

2,2,2-trifluoroethyl N-(5-methyl-1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C7H7F3N2O2S/c1-4-2-11-5(15-4)12-6(13)14-3-7(8,9)10/h2H,3H2,1H3,(H,11,12,13)

InChI Key

KESLBAFXBHYMPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)OCC(F)(F)F

Origin of Product

United States

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